

Technical Guide: 4-Chlorobenzenesulfinic Acid (CAS 100-03-8)

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Compound of Interest

Compound Name: 4-Chlorobenzenesulfinic acid

CAS No.: 100-03-8

Cat. No.: B089508

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A Critical Synthon for Sulfone and Sulfoximine Architectures^[1]

Executive Summary

4-Chlorobenzenesulfinic acid (CAS 100-03-8) is a versatile organosulfur building block distinguished by its ambident nucleophilicity and redox activity.^[1] While often overshadowed by its sulfonyl chloride precursor, the sulfinic acid moiety offers a unique gateway to sulfones (via S-alkylation), sulfonamides (via oxidative amination), and sulfoximines (a rapidly emerging pharmacophore in modern drug discovery).^[1] This guide synthesizes the physicochemical profile, industrial-grade synthetic protocols, and mechanistic insights required to utilize this reagent effectively in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile^{[1][2][3]} ^{[4][5][6][7]}

The stability of the free acid is limited; it is prone to disproportionation and oxidation. Consequently, it is frequently generated in situ or isolated as its stable sodium salt (Sodium 4-chlorobenzenesulfinate, CAS 14752-66-0).^[1]

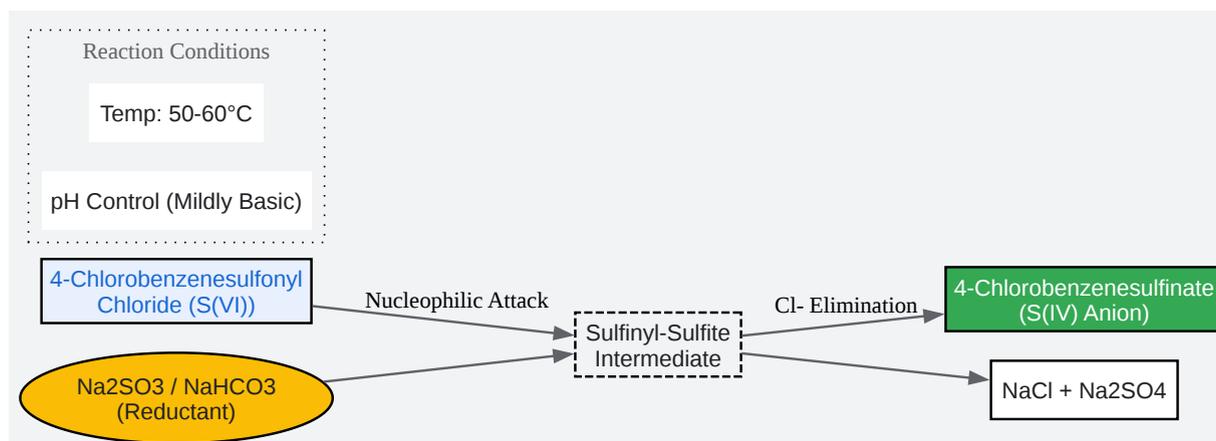
Property	Data	Commentary
CAS Number	100-03-8	Free acid form.[1]
Molecular Formula	C ₆ H ₅ ClO ₂ S	MW: 176.62 g/mol .[1]
Appearance	White crystalline solid	Often degrades to a slight yellow upon oxidation.[1]
Melting Point	99–100 °C (dec.)[1]	Decomposes near MP; sodium salt is stable >300 °C.
Acidity (pKa)	~ 1.8 – 2.1 (Estimated)	More acidic than carboxylic acids; exists as the sulfinate anion at physiological pH.[1]
Solubility	Water (Hot), Ethanol, Acetone	Sodium salt is highly water-soluble; free acid precipitates at low pH.[1]
Stability	Air-sensitive (slow oxidation)	Critical: Store under inert atmosphere or as the sodium salt to prevent conversion to 4-chlorobenzenesulfonic acid.[1]

Synthetic Routes & Mechanistic Insights

The most robust route to **4-chlorobenzenesulfinic acid** is the reduction of 4-chlorobenzenesulfonyl chloride. This method is preferred over Grignard-SO₂ insertion due to the low cost of starting materials and scalability.

Mechanism of Formation

The transformation involves a nucleophilic attack by the sulfite dianion () on the sulfonyl sulfur, followed by the elimination of a chloride ion.[1] This is a redox process where the sulfur atom is reduced from the S(VI) to the S(IV) oxidation state.[1]



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Figure 1: Reductive synthesis pathway from sulfonyl chloride to sulfinate.

Validated Experimental Protocol

Objective: Synthesis of Sodium 4-chlorobenzenesulfinate (Stable Precursor).

Reagents:

- 4-Chlorobenzenesulfonyl chloride (1.0 eq)[1]
- Sodium sulfite (, 2.0 eq)[1][2]
- Sodium bicarbonate (, 2.0 eq)[1][2]
- Solvent: Water (or Water/Ethanol 4:1 for solubility)[1]

Step-by-Step Procedure:

- Preparation: Dissolve (25.2 g, 200 mmol) and (16.8 g, 200 mmol) in distilled water (100 mL) in a round-bottom flask. Heat to 50 °C.
- Addition: Add 4-chlorobenzenesulfonyl chloride (21.1 g, 100 mmol) portion-wise over 30 minutes. Note: Vigorous stirring is essential as the sulfonyl chloride melts/disperses.
- Reaction: Maintain temperature at 60–70 °C for 3–4 hours. The solution should become clear as the sulfonyl chloride is consumed.
- Workup (Salt Isolation): Cool the mixture to 0 °C. The sodium salt may precipitate (salting out). If not, evaporate water under reduced pressure to dryness.
- Purification: Extract the solid residue with boiling ethanol (the inorganic salts / are insoluble; the sulfinate dissolves).[1] Filter hot.
- Crystallization: Cool the ethanol filtrate to yield white crystalline sodium 4-chlorobenzenesulfinate.
- Acidification (Optional): To obtain the free acid, dissolve the salt in minimal water and acidify with cold 1M HCl.[1] Filter the precipitate immediately and dry under vacuum.

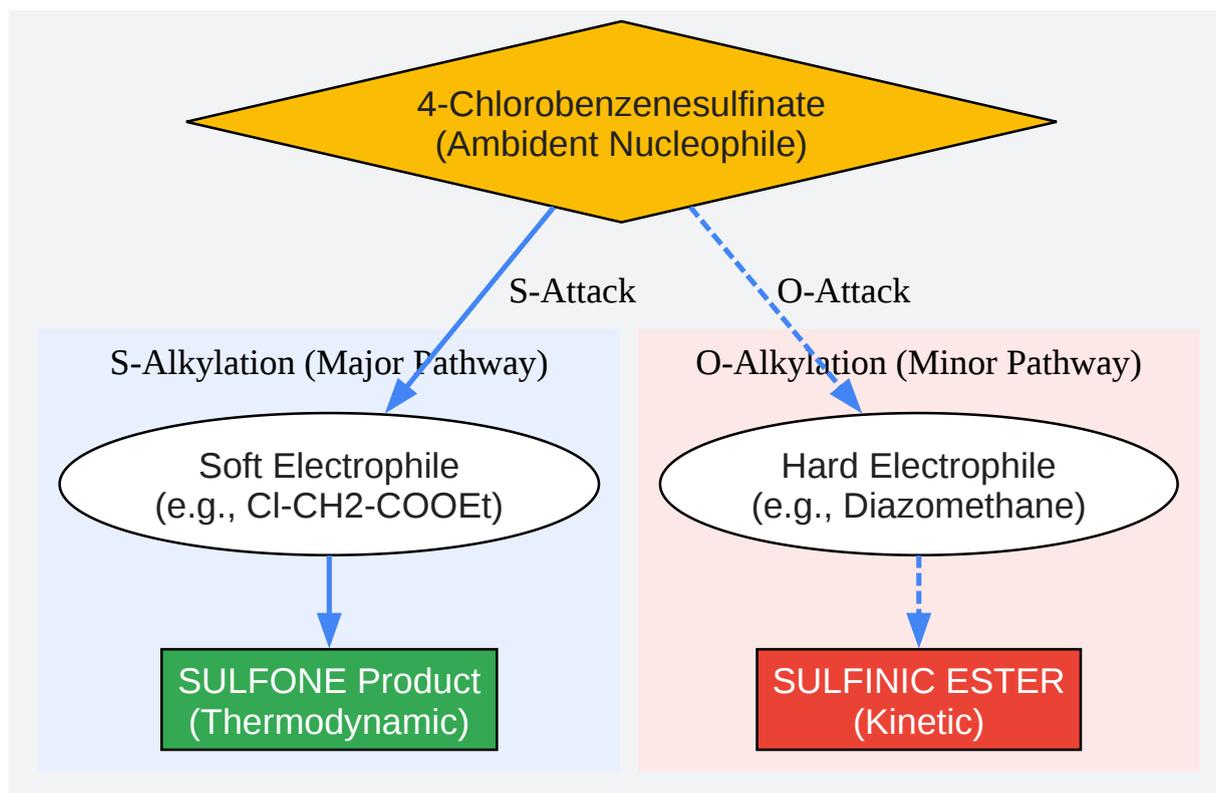
Reactivity & Application Workflows

The Ambident Nucleophile Challenge

Sulfonates are ambident nucleophiles, possessing two reactive sites: the soft Sulfur (S) and the hard Oxygen (O).[1]

- S-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl halides like methyl iodide, benzyl bromide) and polar aprotic solvents.[1] Yields Sulfones.
- O-Alkylation (Kinetic Control): Favored by hard electrophiles (diazomethane, triethyloxonium tetrafluoroborate) or specific hard leaving groups.[1] Yields Sulfinic Esters.[1]

Medicinal Chemistry Insight: For drug development, the sulfone motif is the primary target. Therefore, reaction conditions are optimized to maximize S-alkylation (use of polar solvents like DMF or Ethanol/Water).[1]



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Figure 2: Divergent reactivity of the sulfinate anion.[1] S-alkylation is the standard route for sulfone synthesis.

Case Study: Synthesis of Sulfone-Based Scaffolds

A standard application is the synthesis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate, a precursor for substituted sulfones.[1]

Protocol:

- Suspend Sodium 4-chlorobenzenesulfinate (1.0 eq) in DMF.
- Add Ethyl chloroacetate (1.1 eq).

- Heat to 80 °C for 4 hours.
- Pour into ice water. The product precipitates as a solid due to the hydrophobic 4-chlorophenyl group.
- Yield: Typically 85–95%.^[1]
- Mechanistic Note: The electron-withdrawing chlorine atom on the benzene ring stabilizes the sulfinate but also slightly reduces nucleophilicity compared to toluene derivatives, requiring slightly higher temperatures.

Emerging Applications: Sulfoximines

Beyond sulfones, **4-chlorobenzenesulfinic acid** is a key precursor for Sulfoximines (e.g., via the SulfoxFluor reagent).^[1] Sulfoximines are increasingly used as bioisosteres for sulfones in drug candidates (e.g., Pan-CDK inhibitors) due to their improved solubility and metabolic stability.^[1]

Workflow:

- Oxidative Imination: **4-Chlorobenzenesulfinic acid** + Chloramine-T
Sulfonimidoyl intermediate.^[1]
- Fluorination: Conversion to the sulfonimidoyl fluoride (SulfoxFluor analog).^[1]
- Coupling: Reaction with amines/nucleophiles to build complex drug scaffolds.^[1]

Handling, Stability & Safety (E-E-A-T)

- Oxidation Risk: Sulfinic acids slowly oxidize to sulfonic acids () in air.^[1] Test: A melting point depression or increased water solubility often indicates oxidation.^[1]
- Disproportionation: Upon heating in acidic media without a nucleophile, sulfinic acids disproportionate into thiosulfonates (

) and sulfonic acids.[1] Prevention: Keep the reaction medium basic (pH > 8) until the electrophile is added.

- Safety: The free acid is corrosive and an irritant. The sodium salt is generally safer but should be handled as a chemical irritant.[1]

References

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